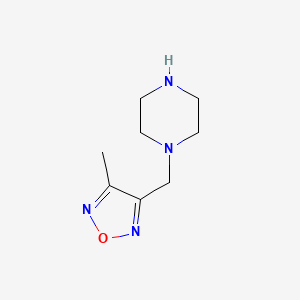

1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADZORFSCHBHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Pharmacological Potential of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic promise. This technical guide delves into the pharmacological potential of the 1-(4-Methyl-furazan-3-ylmethyl)-piperazine core, a hitherto underexplored scaffold combining the unique electronic properties of the furazan (1,2,5-oxadiazole) ring with the versatile pharmacophoric features of the piperazine moiety. While direct pharmacological data on this specific entity is nascent, this guide provides a comprehensive framework for its synthesis, characterization, and systematic evaluation across key therapeutic areas. We will explore predictive analytics, propose robust synthetic strategies, and detail a tiered in vitro and in vivo screening cascade designed to elucidate its therapeutic utility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hybrid Vigor in Medicinal Chemistry

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. This approach, often termed "hybridization," aims to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The this compound scaffold represents a compelling example of this strategy, uniting two heterocycles of significant medicinal value.

-

The Piperazine Moiety: A Privileged Scaffold. The piperazine ring is a ubiquitous feature in a vast number of approved drugs, acting as a versatile linker and a key interacting moiety.[1][2] Its two nitrogen atoms provide handles for synthetic diversification and can be protonated at physiological pH, influencing solubility and receptor interactions.[1] Piperazine derivatives have demonstrated broad therapeutic applications, including in the treatment of central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2]

-

The Furazan Ring: An Underexplored Bioisostere. The 1,2,5-oxadiazole, or furazan, ring is a less common but increasingly appreciated heterocycle in medicinal chemistry.[3] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups, can significantly impact a molecule's physicochemical properties and biological activity.[3] Furazan derivatives have been investigated for a range of activities, including as antimicrobial and anticancer agents.[4]

The linkage of these two scaffolds via a methylene bridge in this compound creates a novel chemical space with the potential for synergistic or unique pharmacological activities. The methyl group on the furazan ring may also provide a valuable handle for probing structure-activity relationships (SAR).

Synthetic Strategy: A Feasible Pathway to Novelty

A robust and adaptable synthetic route is paramount for the exploration of any new chemical scaffold. Herein, we propose a straightforward and efficient synthesis of this compound and its derivatives, leveraging established methodologies for N-alkylation of piperazines.[5][6]

Proposed Synthetic Route

The most direct approach to the target scaffold involves the nucleophilic substitution of a suitable halomethylfurazan with piperazine. The key starting material, 3-bromomethyl-4-methyl-furazan, is commercially available, making this a practical entry point for synthesis.

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

-

To a solution of piperazine (1.2 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) is added a mild inorganic base, for instance, potassium carbonate (2.0 equivalents).

-

The mixture is stirred at room temperature for 30 minutes to ensure homogeneity.

-

A solution of 3-bromomethyl-4-methyl-furazan (1.0 equivalent) in DMF is added dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

This protocol can be readily adapted for the synthesis of derivatives by using appropriately substituted piperazines. For the synthesis of N,N'-disubstituted analogs, a sequential alkylation approach with a protecting group strategy (e.g., Boc protection) can be employed.[5]

In Silico Profiling: Predicting a Path Forward

Prior to extensive wet-lab experimentation, in silico methods provide a rapid and cost-effective means to predict the druglikeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel scaffold.

Physicochemical Properties and Druglikeness

A variety of software packages can be utilized to calculate key physicochemical properties.[2][7][8] These predictions are crucial for assessing the compound's potential as an orally bioavailable drug, often guided by frameworks like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | ~196.24 g/mol | < 500 g/mol |

| LogP (octanol-water partition coefficient) | ~0.5 - 1.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | < 140 Ų |

The predicted properties suggest that the core scaffold has a favorable profile for oral bioavailability.

ADMET Prediction

In silico tools can also provide early warnings of potential liabilities. Key predictions to consider include:

-

Blood-Brain Barrier (BBB) Permeability: Given the prevalence of piperazine-containing drugs in CNS indications, predicting BBB penetration is critical.

-

CYP450 Inhibition: Assessing the potential for inhibition of major cytochrome P450 enzymes is essential to flag potential drug-drug interactions.

-

hERG Inhibition: Early prediction of potential cardiotoxicity through hERG channel blockade is a critical safety assessment.

-

Plasma Protein Binding: Understanding the extent of binding to plasma proteins can inform dosing and bioavailability.

Pharmacological Evaluation: A Tiered Screening Approach

Based on the known activities of the parent scaffolds, a tiered screening approach is recommended to efficiently explore the pharmacological potential of the this compound core.

Caption: Tiered screening cascade for pharmacological evaluation.

Tier 1: Primary In Vitro Screening

The initial screening should be broad to cast a wide net for potential activities.

-

CNS Receptor Binding Panel: A panel of radioligand binding assays for key CNS targets, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and norepinephrine transporters, is recommended.[9]

-

Kinase Inhibition Panel: A broad panel of recombinant kinases should be screened to identify any potential anticancer activity.[3][10][11]

-

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of clinically relevant bacteria and fungi should be performed.

Tier 2: Secondary In Vitro Assays and Selectivity Profiling

Hits from Tier 1 should be further characterized in secondary assays.

-

Functional Assays: For CNS receptor hits, functional assays (e.g., cAMP, calcium flux) should be conducted to determine agonist, antagonist, or allosteric modulator activity.

-

IC50 Determination and Selectivity Profiling: For kinase hits, IC50 values against the primary target and a panel of related kinases should be determined to assess potency and selectivity.

-

In Vitro ADME/Tox:

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can provide an in vitro measure of intestinal absorption and BBB penetration.

-

Cardiotoxicity: An in vitro hERG patch-clamp assay is the gold standard for assessing the risk of QT prolongation.

-

Metabolic Stability: Incubation with liver microsomes and analysis of compound disappearance over time provides an early indication of metabolic stability. Cytochrome P450 inhibition assays are also crucial.

-

Tier 3: In Vivo Proof-of-Concept Studies

Promising candidates from Tier 2 with favorable in vitro profiles should be advanced to in vivo models.

-

CNS Activity:

-

Antidepressant Models: The Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents are widely used screening models for antidepressant-like activity.[4]

-

Antipsychotic Models: Models such as amphetamine- or phencyclidine (PCP)-induced hyperlocomotion and prepulse inhibition (PPI) deficits in rodents can be used to assess antipsychotic potential.

-

-

Anticancer Activity: Tumor xenograft models in immunocompromised mice are the standard for evaluating in vivo efficacy of potential anticancer agents.

-

Antimicrobial Activity: Systemic infection models in rodents can be used to assess the in vivo efficacy of promising antimicrobial candidates.

Future Perspectives and Conclusion

The this compound scaffold represents a novel and promising area for drug discovery. The proposed synthetic and screening strategies provide a clear roadmap for elucidating its pharmacological potential. The inherent versatility of the piperazine moiety allows for extensive SAR exploration through the synthesis of a library of derivatives. Future work should focus on optimizing potency and selectivity for identified targets, as well as further characterizing the pharmacokinetic and safety profiles of lead compounds. The integration of computational and experimental approaches will be crucial for efficiently navigating the path from this novel scaffold to a potential clinical candidate. This guide serves as a foundational resource for researchers poised to explore the therapeutic possibilities of this intriguing chemical entity.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020, January 17). Org Lett, 22(2), 679-683.

- In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022, November 13). PMC.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA.

- In-vitro blood-brain barrier models for drug screening and perme

- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.

- Identifying the In Vivo Cellular Correl

- Synthesis and pharmacological screening of a group of piperazine deriv

- DE1092019B - Process for the N-monoalkylation of piperazine.

- Animal Models of Psychosis: Current St

- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12).

- Pharmacological screening of Anti-psychotic agents. Slideshare.

- Phenotypic Screening in CNS Drug Discovery. NeuroProof.

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- hERG Safety Assay. Evotec.

- Software for the prediction of physicochemical properties | Download Table.

- Cell-based hERG Channel Inhibition Assay in High-throughput Form

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.

- In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience.

- Synthesis of Piperazines by C-H Functionaliz

- Kinase assays. (2020, September 1). BMG LABTECH.

- Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. PMC.

- Behavioral Assessment of Antidepressant Activity in Rodents. NIH.

- Calcul

- Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024, July 30). MDPI.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.

- ChemDraw. Revvity Signals Software.

- Rodent Schizophrenia Models.

- Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay.

- Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characteriz

- WO2014184039A1 - Method for preparing n-alkyl-piperazines.

- Best Practice hERG Assay | Advanced Solutions. (2024, June 6).

- Screening of antipsychotic drugs in animal models. Tau.

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI.

- In vivo and in vitro models of Depression. NEUROFIT.

- Kinase Assay Kit. Sigma-Aldrich.

- Translating from animal models to human schizophrenia. (2020, April 21). YouTube.

- GSK3β Kinase Assay.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

- On-line Software.

- iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery.

- hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.

- Animal research: antidepressants and the forced swim test. (2021, May 5). YouTube.

Sources

- 1. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. ijper.org [ijper.org]

- 10. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Stability Profiling of Methyl-Furazan Substituted Piperazines

Executive Summary & Structural Logic

The integration of a methyl-furazan (3-methyl-1,2,5-oxadiazole) moiety with a piperazine scaffold creates a unique pharmacophore often utilized to modulate lipophilicity, metabolic stability, and bioisosteric properties (replacing phenyl or pyridine rings). However, this hybrid scaffold introduces specific chemical vulnerabilities that differ from standard heterocyclic systems.

This guide details the stability profile of this scaffold, identifying the 1,2,5-oxadiazole ring cleavage under basic conditions and piperazine N-oxidation as the critical degradation pathways. It provides a self-validating experimental framework to assess and mitigate these risks during drug development.

Physicochemical Push-Pull

-

The Furazan Ring (Electrophile): The 1,2,5-oxadiazole ring is electron-deficient (π-deficient). It acts as a strong electron-withdrawing group (EWG). While generally stable to acid, it is thermodynamically anxious to relieve ring strain via cleavage under nucleophilic or basic stress.

-

The Piperazine (Nucleophile): The piperazine ring acts as an electron donor. If directly attached to the furazan, the lone pair on the nitrogen conjugates with the furazan

-system, stabilizing the N-C bond but potentially activating the furazan ring toward specific hydrolytic pathways.

Mechanisms of Degradation[1][2][3][4][5]

Understanding the causality of degradation is required before designing stability protocols.

Base-Catalyzed Ring Opening (The "Achilles' Heel")

The most significant risk to methyl-furazan derivatives is base-induced fragmentation . Unlike 1,3,4-oxadiazoles, the 1,2,5-oxadiazole (furazan) ring is susceptible to nucleophilic attack at the ring carbon or deprotonation of side chains, leading to ring opening.

-

Mechanism: Hydroxide ions (

) attack the ring or abstract a proton (if an -

Outcome: Formation of acyclic

-oximino nitriles or nitrile oxides, which subsequently hydrolyze to carboxylic acids and ammonia. -

Critical Insight: The presence of the methyl group at the C3 position provides some steric protection, but high pH (>10) will drive the equilibrium toward the open-chain form.

Oxidative N-Dealkylation & N-Oxide Formation

While the furazan ring withdraws electron density, the distal nitrogen of the piperazine (N4) remains basic and nucleophilic (unless substituted).

-

Mechanism: Reaction with peroxides or singlet oxygen leads to the formation of the Piperazine N-oxide .

-

Secondary Pathway: Radical-mediated oxidation (catalyzed by trace metals like

or

Thermal Decomposition

Furazans are "energetic" heterocycles with high positive enthalpies of formation. While pharmaceutical derivatives are rarely explosive, they exhibit lower thermal decomposition thresholds than phenyl analogs.

-

Risk: Prolonged exposure to temperatures

can trigger exothermic ring collapse.

Visualization: Degradation Pathways[5][6]

The following diagram illustrates the competing degradation pathways for a generic methyl-furazan substituted piperazine.

Figure 1: Mechanistic divergence of degradation. The red path (Base) leads to furazan ring destruction; the green path (Oxidation) affects the piperazine moiety.

Experimental Stability Profiling (Protocols)

Do not rely on standard "screen-and-go" methods. Use this Stress Testing Matrix designed to isolate the specific vulnerabilities of the furazan-piperazine couple.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pH threshold for furazan ring opening.

-

Preparation: Dissolve the compound to 1 mg/mL in a mixture of Acetonitrile:Buffer (10:90 v/v).

-

Buffers: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate/NaOH).

-

Stress Condition: Incubate at 60°C (accelerated) for 7 days.

-

Sampling: Aliquot at T=0, 24h, 72h, and 168h. Quench basic samples immediately with dilute HCl to pH 7 to stop ring opening during analysis.

-

Analysis: HPLC-UV/MS.

-

Success Criterion: >95% recovery at pH 1.2–7.4.

-

Failure Mode: Appearance of a polar peak (early eluting) with mass [M+18] (hydration) or [M+18-RingFragment], indicative of ring opening.

-

Protocol B: Oxidative Challenge

Objective: Assess piperazine susceptibility to N-oxide formation.

-

Reagent: 3% Hydrogen Peroxide (

) in water/methanol. -

Condition: Room temperature (25°C) for 24 hours.

-

Control: Include a sample with added EDTA (0.1 mM) to differentiate between radical oxidation (metal-catalyzed) and direct nucleophilic oxidation.

-

Analysis: LC-MS is critical here. Look for [M+16] peaks.

-

Note: If the furazan is directly bonded to the piperazine nitrogen, oxidation may be suppressed due to reduced basicity. If the piperazine has a free NH or alkyl-N, oxidation will be rapid.

-

Protocol C: Photostability (Solid State vs. Solution)

Objective: Furazans can be photo-labile.

-

Setup: Expose solid sample and solution (in quartz vials) to 1.2 million lux hours (ICH Q1B standard).

-

Specific Check: Monitor for color change (yellowing/browning) which often precedes chemical detection of degradation in nitrogen-rich heterocycles.

Data Presentation & Interpretation

Summarize your findings in a structured format to make Go/No-Go decisions.

| Stress Condition | Likely Mechanism | Key Degradant Mass Shift | Stability Risk Level | Mitigation Strategy |

| Acid (pH 1-2) | Protonation | None (Stable) | Low | None usually required. |

| Base (pH >9) | Furazan Ring Opening | +18 Da (Hydration) -> Cleavage | High | Avoid alkaline excipients (e.g., replace Magnesium Stearate). Maintain formulation pH < 8. |

| Peroxide | N-Oxidation | +16 Da (N-Oxide) | Medium | Use antioxidants (BHT, Sodium Metabisulfite). Package in O2-impermeable blisters. |

| Heat (Solid) | Thermal Decomp | Complex fragmentation | Low-Medium | Ensure drying processes stay <60°C. |

| Light | Radical/Photolysis | Variable | Low | Amber glass/opaque packaging. |

Logic Workflow for Stability Testing

Use the following Graphviz workflow to guide your experimental design.

Figure 2: Decision tree for stability profiling. Priority is placed on ruling out base-instability first.

References

-

Reactivity of 1,2,5-Oxadiazoles (Furazans)

-

Piperazine Oxidative Degradation

- Detailed pathways of N-oxidation and fragment

- Ochedi, F., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.

-

[8]

-

FDA Guidance on Stress Testing

-

Thermal Stability of Piperazine Derivatives

- Kinetics of thermal degradation for carbon capture applications (highly relevant for stress testing).

- Freeman, S. A., et al. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research.

Sources

- 1. jpbsci.com [jpbsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. num.univ-msila.dz [num.univ-msila.dz]

Toxicological data for 1-(4-Methyl-furazan-3-ylmethyl)-piperazine intermediates

An In-Depth Technical Guide to the Toxicological Evaluation of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine Intermediates

Introduction

In the landscape of modern drug discovery, the synthesis of novel chemical entities often involves the creation of hybrid molecules designed to optimize pharmacological activity. The compound class, this compound, represents such an approach, combining the furazan heterocycle with the well-established piperazine scaffold. While this architectural combination may offer promising therapeutic potential, it introduces a unique toxicological profile that necessitates a thorough and systematic safety evaluation. Intermediates generated during the synthesis of these target molecules must also be considered, as their potential for genotoxic or other adverse effects can impact the safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for the toxicological assessment of this compound and its synthetic intermediates. Given the novelty of this specific chemical class, direct toxicological data is scarce. Therefore, this document outlines a predictive and strategic approach, grounded in the known toxicological profiles of the constituent furazan and piperazine moieties, and aligned with established regulatory guidelines for the safety testing of new chemical entities. The methodologies described herein are designed to build a robust safety profile, enabling informed decision-making throughout the drug development process.

Toxicological Context of Constituent Heterocycles

A predictive toxicological assessment begins with an understanding of the potential hazards associated with the core structural components of the molecule.

The Furazan Moiety

Furazans (1,2,5-oxadiazoles) are five-membered aromatic heterocycles that have been explored in medicinal chemistry for various applications.[1] However, the furazan ring system and its N-oxide counterpart, the furoxan, are known to be electrophilic and can react with biological nucleophiles, such as thiols.[2] This reactivity is a key consideration for potential toxicity. Studies on certain furazan and furoxan derivatives have indicated potential for hepatic and intestinal toxicity in mice. For instance, histological examinations have revealed that some derivatives can cause destruction of the intestinal mucosa and hepatic steatosis (fatty liver) at varying doses.[3] Furthermore, some furazan analogs have demonstrated toxicity in in vitro assays, which may be linked to their chemical reactivity.[2]

The Piperazine Moiety

Piperazine and its derivatives are ubiquitous in pharmaceuticals, often imparting desirable pharmacokinetic properties. However, the piperazine ring is not without toxicological liabilities. Many piperazine derivatives exhibit stimulant effects on the central nervous system (CNS), stemming from interactions with dopaminergic, noradrenergic, and serotoninergic pathways.[4][5] Reported adverse effects include agitation, anxiety, tachycardia, and in some cases, seizures.[4]

Of significant concern is the potential for hepatotoxicity. For example, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is a metabolite of the drug fipexide, which was withdrawn from the market due to liver toxicity.[6] Acute and repeated-dose toxicity studies on piperazine itself have established a Lowest Observed Adverse Effect Level (LOAEL) in humans, with neurotoxicity being a key finding at high doses.[7] The potential for reproductive and developmental toxicity has also been identified for piperazine.[7]

A Phased Strategy for Toxicological Evaluation

A structured, tiered approach is recommended to efficiently characterize the toxicological profile of novel this compound intermediates. This strategy begins with computational predictions and progresses to definitive in vitro and in vivo assays.

Phase 1: In Silico Toxicological Prediction

Prior to extensive laboratory testing, computational methods should be employed to predict potential toxicities. Quantitative Structure-Activity Relationship (QSAR) models can provide initial alerts for a range of endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities like hepatotoxicity.[8] These in silico tools analyze the chemical structure to identify toxicophores (substructures known to be associated with toxicity) and predict adverse outcomes based on databases of existing toxicological data.[9][10]

Workflow for In Silico Toxicity Assessment

Caption: In silico workflow for initial hazard identification.

Phase 2: Genotoxicity Assessment

Genotoxicity testing is critical for all new drug candidates and their intermediates to assess the potential to cause genetic damage, which can lead to cancer or heritable defects.[11] A standard battery of tests is employed to detect gene mutations and chromosomal damage.[12]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to detect point mutations (gene mutations) and is a primary screening tool for genotoxicity.[13]

-

Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA), which are engineered to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.[14]

-

Procedure: a. Pre-incubate the test compound at various concentrations with the bacterial strains in the presence and absence of the S9 mix. b. Plate the mixture onto minimal glucose agar plates. c. Incubate the plates for 48-72 hours.

-

Endpoint: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[13]

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[13]

-

Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

-

Treatment: Expose cell cultures to a range of concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

-

Harvest: After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Staining & Analysis: Harvest the cells, fix, and stain them. Score at least 2000 binucleated cells per concentration under a microscope for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[12]

Workflow for Standard Genotoxicity Battery

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Hepatic and intestinal toxicity of furazan and furoxan derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. japsonline.com [japsonline.com]

- 9. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositori.upf.edu [repositori.upf.edu]

- 11. gmp-compliance.org [gmp-compliance.org]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. dovepress.com [dovepress.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine, a heterocyclic compound incorporating both a furazan (1,2,5-oxadiazole) and a piperazine moiety. Piperazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals due to their favorable pharmacokinetic properties.[1][2] Similarly, the furazan ring is a bioisostere of ester and amide groups, offering metabolic stability and unique electronic properties.[3][4] The target molecule is therefore of significant interest to researchers in drug discovery and development.

This guide details a robust two-stage synthetic strategy centered on a reductive amination pathway. The protocol first outlines the synthesis of the key intermediate, 4-methyl-furazan-3-carbaldehyde, via a proposed Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[5][6][7] The subsequent section provides a detailed procedure for the coupling of this aldehyde with piperazine using sodium triacetoxyborohydride, a mild and selective reducing agent ideal for reductive amination.[8][9] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations, step-by-step instructions, and characterization guidelines to ensure reproducible and verifiable results.

Proposed Synthetic Pathway

The synthesis is designed as a two-step process. First, the commercially available 3,4-dimethylfurazan is converted to the aldehyde intermediate. Second, this aldehyde is coupled with piperazine via reductive amination to yield the final product. Using a large excess of piperazine in the second step is a strategic choice to favor mono-alkylation and simplify purification by allowing for the easy removal of the unreacted, water-soluble piperazine during aqueous workup.

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Recommended Supplier | Notes |

| 3,4-Dimethylfurazan | ≥97% | Sigma-Aldrich, TCI | Starting material for Step 1. |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Acros Organics | Highly corrosive and water-reactive. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use anhydrous grade for best results. |

| Piperazine | ≥99%, ReagentPlus® | Sigma-Aldrich | Store in a desiccator. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Combi-Blocks | Moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use anhydrous grade for best results. |

| Diethyl ether (Et₂O) | ACS grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | - | Aqueous solution for workup. |

| Brine | ACS grade | - | Saturated NaCl aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | - | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Safety Precaution: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly toxic and corrosive; handle with extreme care.

Step 1: Synthesis of 4-Methyl-furazan-3-carbaldehyde (Intermediate)

This protocol is adapted from standard Vilsmeier-Haack procedures used for the formylation of analogous heterocyclic systems.[5][7] The reaction introduces a formyl (-CHO) group onto the carbon of one of the methyl groups via an electrophilic substitution mechanism.

Protocol:

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the stirred DMF via the dropping funnel over 30 minutes. Caution: This is an exothermic reaction. Maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

In a separate flask, dissolve 3,4-dimethylfurazan (1.0 equivalent) in a minimal amount of anhydrous DMF (~10 mL).

-

Add the solution of 3,4-dimethylfurazan dropwise to the Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture back to 0 °C.

-

Cautiously quench the reaction by slowly pouring the mixture into 300 mL of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH reaches ~7-8.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield 4-methyl-furazan-3-carbaldehyde as a pale yellow oil.

Step 2: Synthesis of this compound

This procedure utilizes reductive amination, a robust method for forming C-N bonds. The aldehyde intermediate reacts with the primary amine of piperazine to form an iminium ion, which is then reduced in situ by sodium triacetoxyborohydride.[8][9] Using a large excess of piperazine promotes the formation of the desired mono-substituted product.[10]

Protocol:

-

To a 250 mL round-bottom flask, add 4-methyl-furazan-3-carbaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM, 100 mL). Stir to dissolve.

-

Add piperazine (5.0 equivalents) to the solution. A large excess is used to minimize the formation of the di-substituted byproduct. Stir the mixture at room temperature for 30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the reaction mixture. Note: A slight effervescence may be observed.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the aldehyde is fully consumed.

-

Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel. A typical elution system would be a gradient of DCM to 10% methanol in DCM, with 1% triethylamine added to the mobile phase to prevent the product from tailing on the acidic silica gel.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.

Workflow and Characterization

Figure 2: Step-by-step laboratory workflow diagram.

Expected Analytical Data

The final compound should be characterized using standard analytical techniques to confirm its identity and assess its purity. Below are the predicted spectral data based on the proposed structure.

| Analysis Type | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.65 (s, 2H, -CH₂-N), 2.90 (t, J=4.8 Hz, 4H, piperazine CH₂), 2.55 (t, J=4.8 Hz, 4H, piperazine CH₂), 2.40 (s, 3H, furazan-CH₃), 1.95 (s, 1H, -NH). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 158.5 (C, furazan ring), 149.0 (C, furazan ring), 53.5 (CH₂, piperazine), 50.0 (CH₂, furazan-CH₂-N), 45.5 (CH₂, piperazine), 9.0 (CH₃, furazan-CH₃). |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₈H₁₅N₄O⁺ [M+H]⁺: 183.1240. Found: (Value should be within 5 ppm of the calculated mass). |

| FT-IR (ATR) | ν (cm⁻¹): 3300 (N-H stretch), 2950-2800 (C-H stretch), 1640 (C=N stretch, furazan ring), 1450 (C-H bend), 1130 (C-N stretch). |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low yield in Step 1 (Formylation) | Incomplete formation of Vilsmeier reagent due to moisture. | Ensure all glassware is rigorously dried and use anhydrous DMF. |

| Insufficient reaction time or temperature. | Increase reaction time and ensure the internal temperature reaches the target of 70-80 °C. | |

| Formation of di-substituted byproduct in Step 2 | Insufficient excess of piperazine. | Increase the molar excess of piperazine to 10 equivalents. The byproduct can be separated during column chromatography, but prevention is more efficient. |

| Reaction stalls in Step 2 (Reductive Amination) | Deactivation of NaBH(OAc)₃ by moisture. | Use a fresh bottle of NaBH(OAc)₃ and ensure the solvent (DCM) is anhydrous. |

| Poor iminium ion formation. | Add a small amount of acetic acid (0.1 equivalents) to catalyze iminium ion formation before adding the reducing agent. | |

| Product streaks on TLC plate / poor column separation | The basic nitrogen atoms are interacting strongly with the acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica and lead to sharper peaks. Alternatively, use neutral or basic alumina for chromatography. |

References

-

Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Rasayan, J. Chem. (2021). Synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][11][12] oxazin-4-yl) acetate derivatives. Rasayan Journal of Chemistry. Available at: [Link]

-

de Souza, M. C. B. V., et al. (2021). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

- US Patent US3391152A. (1968). Methods of preparing thiadiazoles. Google Patents.

- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews.

-

Touaibia, M., et al. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rationale. Chemical Reviews. This source provides background on the concept of bioisosterism relevant to the furazan moiety.

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Gotor-Fernández, V., et al. (2018). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Advanced Synthesis & Catalysis. Available at: [Link]

-

Kumar, D., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2021). Design and Synthesis of a Novel 1,2,4-Oxadiazole Derivative. SynOpen. Available at: [Link]

-

Maciag, D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

-

Campos, K. R., & Coldham, I. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

- US Patent US6603003B2. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.

-

Fustero, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

-

Frohlich, T., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules. Available at: [Link]

-

Gilio, A. K., et al. (2022). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

-

Bielawska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Sheremetev, A. B., & Yudin, I. L. (2001). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Frohlich, T., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. MDPI. Available at: [Link]

-

Somashekara, B., et al. (2017). 3-((piperazin-1-yl)methyl)-1H-indazole. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Lacova, M., et al. (2002). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules. Available at: [Link]

-

Havaldar, F. H., & Bhise, A. S. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry. Available at: [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 3. ijper.org [ijper.org]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine in Medicinal Chemistry

Executive Summary & Strategic Value

The building block 1-(4-Methyl-furazan-3-ylmethyl)-piperazine (hereafter referred to as MFP ) represents a high-value scaffold for fragment-based drug discovery (FBDD) and lead optimization.

In modern medicinal chemistry, the 1,2,5-oxadiazole (furazan) ring serves as a critical bioisostere for phenyl, pyridine, and isoxazole rings. When coupled with a piperazine moiety, this scaffold offers a unique combination of reduced lipophilicity (lower cLogP) and enhanced metabolic stability compared to traditional benzyl-piperazine motifs.

Key Chemical Attributes

| Property | Description | Strategic Advantage |

| Core Structure | 1,2,5-Oxadiazole (Furazan) | Planar, electron-withdrawing, potential H-bond acceptor. |

| Linker | Methylene (-CH₂-) | Provides rotational freedom while maintaining specific spatial orientation. |

| Functional Handle | Secondary Amine (Piperazine) | High nucleophilicity for rapid diversification (Amides, Ureas, SNAr). |

| Electronic Profile | Modulates the pKa of the piperazine nitrogen, potentially improving oral bioavailability. |

Chemical Identity & Quality Control

Before initiating synthesis, the integrity of the starting material must be verified. The furazan ring is stable under standard conditions but requires specific handling to prevent ring cleavage.

-

IUPAC Name: 1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine

-

Molecular Formula: C₈H₁₄N₄O

-

Molecular Weight: 182.22 g/mol

-

Solubility: Soluble in DMSO, MeOH, DCM; Moderate solubility in water (pH dependent).

QC Protocol: Structural Verification

Objective: Confirm identity and purity (>95%) prior to coupling.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Look for the singlet corresponding to the methyl group on the furazan ring (~2.3–2.5 ppm).

-

Verify the methylene bridge singlet (~3.6 ppm).

-

Confirm piperazine protons (two triplets or multiplets ~2.6–2.8 ppm).[1]

-

Critical Check: Absence of aldehyde peaks (from precursor degradation) or chlorinated impurities.

-

-

LC-MS:

-

Target Mass: [M+H]⁺ = 183.2.

-

Method: C18 column, Acetonitrile/Water (+0.1% Formic Acid) gradient.

-

Note: Furazans generally ionize well in ESI(+).

-

Synthetic Application Protocols

The secondary amine of MFP is the primary handle for diversification. Below are three validated protocols optimized to minimize side reactions associated with the furazan core.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available for MFP.

Figure 1: Divergent synthetic pathways utilizing the MFP secondary amine handle.

Protocol A: Amide Coupling (HATU Method)

Context: Ideal for attaching the MFP scaffold to a carboxylic acid core (e.g., for kinase inhibitor design).

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

MFP (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Mechanism: This pre-activation forms the reactive O-acyl(tetramethyl)uronium salt.

-

Addition: Add MFP (0.55 mmol) dissolved in minimal DMF (0.5 mL) dropwise to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Expert Insight: Avoid using EDCI/HOBt if the carboxylic acid is sterically hindered; the piperazine is a good nucleophile, but the steric bulk of the furazan-methyl group can retard the rate. HATU is preferred for rapid conversion.

Protocol B: Reductive Amination

Context: Used to create tertiary amines, maintaining basicity for receptor interaction.

Reagents:

-

Aldehyde (1.0 equiv)

-

MFP (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

-

Imine Formation: Combine Aldehyde (0.5 mmol) and MFP (0.55 mmol) in DCE (3 mL). Add Acetic Acid.[3][4] Stir for 30–60 minutes.

-

Reduction: Add STAB (0.75 mmol) in one portion.

-

Reaction: Stir at RT overnight (12–16 hours).

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM.

Safety Note: Do not use strong reducing agents like LiAlH₄ or harsh conditions (high temp + H₂/Pd) without testing stability first. The N-O bond of the furazan ring can be cleaved under vigorous reductive conditions, destroying the pharmacophore [1]. STAB is mild and chemoselective.

Protocol C: Nucleophilic Aromatic Substitution (SₙAr)

Context: Attaching MFP to electron-deficient heteroocycles (e.g., chloropyrimidines, chloropyridines).

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

MFP (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: DMSO or NMP

Step-by-Step Procedure:

-

Setup: In a microwave vial or pressure tube, combine Heteroaryl Chloride (0.5 mmol), MFP (0.6 mmol), and K₂CO₃ (1.0 mmol) in DMSO (2 mL).

-

Heating: Heat to 80–100°C. Note: Microwave irradiation (100°C, 20 min) is highly effective.

-

Monitoring: Monitor by LC-MS for disappearance of the chloride.

-

Work-up: Pour into ice-water. If a solid precipitates, filter and wash.[3] If oil forms, extract with EtOAc.

Medicinal Chemistry Context: SAR & Bioisosterism

When incorporating MFP into a drug candidate, consider the following Structure-Activity Relationship (SAR) implications:

Bioisosterism: Furazan vs. Benzyl

Replacing a standard benzyl group with the (4-methyl-furazan-3-yl)methyl moiety often results in:

-

Lower LogP: The furazan ring is significantly more polar than a phenyl ring (LogP ~ -0.1 for furazan vs 2.1 for benzene). This improves water solubility.

-

Reduced CYP Metabolism: The furazan ring is less prone to oxidative metabolism (hydroxylation) compared to electron-rich phenyl rings.

Electronic Effects

The furazan ring is electron-withdrawing.

-

Effect on Piperazine pKa: The pKa of the distal piperazine nitrogen (N4) will be slightly lower than in N-benzylpiperazine due to the inductive effect of the furazan, though the methylene spacer dampens this effect.

-

Implication: This can fine-tune permeability and blood-brain barrier (BBB) penetration.

Stability Warning

While stable in biological assays, the furazan ring is sensitive to:

-

Strong Reducing Agents: Cleavage of the N-O bond to form diamines.

-

Strong Base at High Temp: Potential ring fragmentation (though less common with 3,4-disubstituted furazans).

References

-

Vereshchagin, L. I., et al. Synthesis and properties of 1,2,5-oxadiazoles (Review). Russian Chemical Reviews. [Link]

-

Sheremetev, A. B. The chemistry of furazans and furoxans.[5] Russian Chemical Reviews, 1999. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for 1,2,5-Oxadiazole derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Welcome to the technical support guide for the synthesis of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yield, and ensure the highest purity of your final product.

Synthesis Overview: The N-Alkylation Pathway

The synthesis of this compound is fundamentally a nucleophilic substitution reaction (SN2). It involves the N-alkylation of a piperazine nucleophile with an appropriate electrophile, typically 3-(halomethyl)-4-methyl-furazan.

General Reaction Scheme:

While straightforward in principle, this reaction is prone to several issues that can significantly impact the yield and purity of the desired mono-alkylated product. The primary challenge arises from the symmetrical nature of piperazine, which contains two reactive secondary amine centers.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during this synthesis.

Q1: My yield is consistently low, and I'm observing a significant amount of a higher molecular weight byproduct. What's happening?

Answer: This is the most frequent issue and is almost certainly due to di-alkylation . Piperazine has two nucleophilic nitrogen atoms. After the first successful alkylation to form your desired product, the remaining nitrogen on the product can react with a second molecule of the alkylating agent. This forms the undesired symmetrical byproduct, 1,4-bis((4-methyl-furazan-3-yl)methyl)piperazine.

Causality: The mono-alkylated product is still a secondary amine and remains nucleophilic, allowing it to compete with the piperazine starting material for the electrophile.

Solutions:

-

Use a Large Excess of Piperazine: The most direct method to favor mono-alkylation is to use a significant molar excess of piperazine (e.g., 5 to 10 equivalents) relative to the alkylating agent.[1] This statistical approach ensures that the electrophile is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[1]

-

Slow Addition of the Alkylating Agent: Adding the 3-(halomethyl)-4-methyl-furazan slowly to the reaction mixture helps maintain a low instantaneous concentration of the electrophile. This further biases the reaction towards the more abundant piperazine starting material.[1]

-

Lower the Reaction Temperature: Reducing the temperature can sometimes decrease the rate of the second alkylation more than the first, improving selectivity for the mono-alkylated product.[1]

Q2: The reaction is sluggish or stalls, with significant unreacted starting material even after prolonged reaction times. How can I improve the conversion rate?

Answer: Poor reaction kinetics can stem from several factors related to reagents and conditions.[2]

Solutions:

-

Choice of Leaving Group: The reactivity of the alkylating agent is critical. A better leaving group will result in a faster SN2 reaction. If you are using 3-(chloromethyl)-4-methyl-furazan, consider switching to 3-(bromomethyl)-4-methyl-furazan . Bromide is a better leaving group than chloride, leading to a more efficient reaction.

-

Solvent Selection: The solvent plays a crucial role. Aprotic polar solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent choices as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.

-

Inclusion of a Base: The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct. This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) should be added to act as an acid scavenger.

-

Temperature Control: Many N-alkylation reactions require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common strategy.[3] However, always monitor the reaction by TLC or LC-MS to ensure the product is not decomposing at higher temperatures.[2]

Q3: I'm losing a significant amount of my product during the aqueous work-up and purification. What are the best practices?

Answer: Product loss during isolation is often due to the amphiphilic and basic nature of this compound.

Solutions:

-

pH Control During Extraction: Your product is a base.

-

To ensure it remains in the organic layer during extraction, the aqueous layer must be made strongly basic (pH > 11) using NaOH or K₂CO₃. This suppresses the protonation of the piperazine nitrogens, keeping the molecule neutral and soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

-

Conversely, this property can be used for purification. You can wash the organic layer with a dilute acid (e.g., 1 M HCl) to pull your basic product into the aqueous phase as a salt, leaving non-basic impurities behind in the organic layer. You can then re-basify the aqueous layer and re-extract the pure product.

-

-

Purification by Column Chromatography:

-

The basic nature of your product can cause it to "streak" or tail on a standard silica gel column, leading to poor separation and low recovery.

-

To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or a concentrated ammonia solution to the mobile phase.[4] This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better recovery.

-

Frequently Asked Questions (FAQs)

-

FAQ 1: What is the most robust strategy to guarantee mono-alkylation? For applications where high purity is critical and a two-step synthesis is feasible, the protecting group strategy is superior to using an excess of piperazine. Start with a mono-protected piperazine, such as 1-Boc-piperazine . The Boc group protects one nitrogen, forcing the alkylation to occur exclusively at the other free nitrogen.[5] After the alkylation step, the Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final product cleanly.[5] This method avoids the formation of the di-alkylated byproduct and simplifies purification.

-

FAQ 2: What are the recommended analytical techniques to monitor this reaction?

-

Thin-Layer Chromatography (TLC): Use a mobile phase such as 5-10% Methanol in Dichloromethane, often with ~1% NH₄OH to prevent streaking. Stain with potassium permanganate or ninhydrin to visualize the spots. The product should have an Rf value between the piperazine and the di-alkylated byproduct.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. It allows you to monitor the disappearance of starting materials and the appearance of your product (m/z = 183.23 for [M+H]⁺) and the di-alkylated byproduct (m/z = 347.41 for [M+H]⁺), giving you a precise picture of the reaction progress.

-

-

FAQ 3: Are there any stability concerns with the furazan ring itself? The 1,2,5-oxadiazole (furazan) ring is a stable aromatic heterocycle under typical N-alkylation conditions.[6][7] It is not sensitive to the mild bases (K₂CO₃, DIPEA) or acids (used in work-up or deprotection) employed in this synthesis. However, it is good practice to avoid harsh oxidizing or reducing agents unless a specific transformation of the ring is intended.

Optimized Experimental Protocols

Protocol 1: Mono-Alkylation Using Excess Piperazine

This protocol prioritizes simplicity and atom economy by avoiding protecting groups.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add piperazine (5.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (ACN).

-

Stirring: Stir the suspension vigorously at room temperature.

-

Addition of Alkylating Agent: Dissolve 3-(bromomethyl)-4-methyl-furazan (1.0 eq.) in a small amount of ACN. Add this solution dropwise to the piperazine suspension over 30-60 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor by LC-MS or TLC.

-

Work-up: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution. Adjust the aqueous pH to >11 if necessary. Separate the layers and extract the aqueous phase again with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using a gradient of 0-10% methanol in DCM with 0.5% triethylamine.

Protocol 2: Mono-Alkylation via a Protected Intermediate (Recommended for High Purity)

This two-step protocol provides excellent control and yields a cleaner product.

Part A: N-Alkylation of 1-Boc-piperazine

-

Setup: To a round-bottom flask, add 1-Boc-piperazine (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (ACN).

-

Addition of Alkylating Agent: Add a solution of 3-(bromomethyl)-4-methyl-furazan (1.05 eq.) in ACN.

-

Reaction: Heat the mixture to 60-70°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction, filter the salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude 1-Boc-4-((4-methyl-furazan-3-yl)methyl)piperazine, which can often be used in the next step without further purification.

Part B: Boc Deprotection

-

Setup: Dissolve the crude Boc-protected intermediate from Part A in dichloromethane (DCM).

-

Deprotection: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 4-5 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitor by LC-MS).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 9).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. If needed, purify by column chromatography as described in Protocol 1.

Data and Workflow Visualization

Table 1: Comparison of Mono-Alkylation Strategies

| Feature | Excess Piperazine Method | Protecting Group Method |

| Steps | 1 | 2 (Alkylation + Deprotection) |

| Key Challenge | Formation of di-alkylated byproduct | Additional synthesis/purification steps |

| Purification | More challenging; requires careful separation | Simpler; often minimal purification needed |

| Yield | Moderate to Good | Good to Excellent |

| Purity | Good | Excellent |

| Recommendation | Best for rapid, large-scale synthesis where good purity is sufficient. | Best for discovery and medicinal chemistry where high purity is paramount. |

Diagrams

Caption: Troubleshooting workflow for low yield synthesis.

Caption: Competing reaction pathways leading to mono- and di-alkylation.

References

- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.

- BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.

- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.

-

Wikipedia. (n.d.). Furazan. Retrieved from [Link]

-

An, T., et al. (2020). Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters. Retrieved from [Link]

-

Various Authors. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. Reddit. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2022). Synthetic Progress of Furazan based Polycyclic Energetic Compounds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Progress of Furazan based Polycyclic Energetic Compounds [energetic-materials.org.cn]

Technical Support Center: Purification of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine

Executive Summary & Chemical Profile[1][2][3]

1-(4-Methyl-furazan-3-ylmethyl)-piperazine is a critical intermediate often used in the synthesis of bioactive compounds. Its purification presents a unique dual challenge: handling the highly polar, basic piperazine moiety while preserving the integrity of the potentially sensitive 1,2,5-oxadiazole (furazan) ring.

This guide addresses the most frequent technical inquiries regarding the isolation of the mono-substituted product from reaction mixtures containing unreacted piperazine and bis-alkylated byproducts.

Chemical Identity[1][4]

-

Functional Groups: Secondary Amine (Piperazine), 1,2,5-Oxadiazole (Furazan).

-

Key pKa (Predicted): ~9.8 (Piperazine secondary amine), ~5.6 (Piperazine tertiary amine). The furazan ring is electron-withdrawing, potentially lowering the pKa of the adjacent amine slightly.

-

Primary Impurities:

Diagnostic & Troubleshooting (Q&A)

Issue 1: "I am seeing a significant amount of 'dimer' (bis-alkylated) impurity. How do I prevent or remove this?"

Diagnosis: The formation of the bis-alkylated species (where both nitrogens of the piperazine react) is the most common failure mode in this synthesis. This occurs when the stoichiometry of the piperazine is too low relative to the alkylating agent (3-chloromethyl-4-methylfurazan).

Corrective Actions:

-

Synthesis Adjustment: Ensure you are using a large excess of piperazine (3–5 equivalents) during the reaction. This statistically favors the mono-substitution.

-

Purification Strategy:

-

Water Solubility Differential: The free base of the mono-substituted product is moderately water-soluble, while the bis-impurity is significantly more lipophilic.

-

Protocol: Dissolve the crude residue in dilute aqueous acid (0.5 M HCl). Wash this aqueous phase with Dichloromethane (DCM) or Ethyl Acetate. The bis-impurity (less basic, more lipophilic) will extract into the organic layer. The mono-product remains in the aqueous layer. Basify the aqueous layer (pH > 12) and extract with DCM to recover the pure mono-product.

-

Issue 2: "My product is turning yellow/brown during concentration. Is the furazan ring decomposing?"

Diagnosis: While the 1,2,5-oxadiazole ring is generally stable to acid, it can be sensitive to strong reducing agents or prolonged heating in strong alkali, leading to ring cleavage. However, coloration is often due to the oxidation of the secondary amine (piperazine) or trace N-oxides, rather than ring destruction.

Corrective Actions:

-

Temperature Control: Do not exceed 40°C during rotary evaporation.

-

Inert Atmosphere: Store the free base under Nitrogen or Argon. Piperazines absorb CO₂ from the air to form carbamates; always seal tightly.

-

Salt Formation: Convert the free base to a Hydrochloride or Oxalate salt immediately. The salt forms are significantly more stable to oxidation and color change than the free oil.

Issue 3: "I cannot get the product to crystallize. It remains an oil."

Diagnosis: The free base of this compound is likely a low-melting solid or viscous oil due to the flexible methylene linker and the non-planar piperazine ring.

Corrective Actions:

-

Switch to Salt Form: Do not attempt to crystallize the free base. Generate the Dihydrochloride (2HCl) or Maleate salt.

-

Solvent System: Dissolve the oil in minimal Ethanol or Isopropanol. Add HCl in Dioxane or Ether dropwise.

-

Anti-solvent: If no precipitate forms, add Diethyl Ether or Hexane until turbid and cool to 4°C.

-

Issue 4: "The product elutes as a broad, tailing peak on HPLC."

Diagnosis: Secondary amines interact strongly with residual silanols on standard silica-based C18 columns, causing peak tailing.

Corrective Actions:

-

Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) (for low pH stability) or 0.1% Triethylamine (TEA) (for high pH stability) to the mobile phase.

-

Column Choice: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping) or a column designed for high pH (e.g., XBridge C18), allowing you to run at pH 10 where the amine is uncharged and peak shape improves.

Detailed Experimental Protocols

Protocol A: Selective Acid-Base Extraction (Purification of Crude)

Use this method to remove bis-alkylated impurities and unreacted starting materials.

-

Dissolution: Dissolve crude reaction residue in Dichloromethane (DCM) (10 mL/g crude).

-

Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 10 mL/g).

-

Organic Wash: Combine acidic aqueous layers. Wash with fresh DCM (1 x 10 mL/g) to ensure removal of lipophilic impurities. Discard organic layers.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 4.0 M NaOH or Sat. Na₂CO₃ until pH reaches ~12–13.

-

Note: Watch for oiling out of the product.

-

-

Final Extraction: Extract the basic aqueous layer with DCM (3 x 15 mL/g).

-

Drying: Dry combined organic extracts over anhydrous Na₂SO₄ . Filter and concentrate in vacuo (Bath < 40°C).

Protocol B: Hydrochloride Salt Formation (Stabilization)

Use this method for long-term storage.

-

Solvation: Dissolve 1.0 g of the purified free base oil in 5 mL Isopropanol (IPA) .

-

Acid Addition: Add 2.2 equivalents of HCl (4M in Dioxane or 12M aqueous conc. HCl).

-

Observation: A white precipitate should form immediately.

-

Troubleshooting: If no solid forms, add Diethyl Ether dropwise until the solution turns cloudy.

-

-

Crystallization: Stir at room temperature for 30 minutes, then cool to 0°C for 1 hour.

-

Isolation: Filter the solid under vacuum/nitrogen. Wash with cold Ether.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Visualizations & Workflows

Diagram 1: Purification Decision Matrix

This logic flow helps you decide the best purification route based on the state of your crude material.

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Diagram 2: Reaction & Impurity Pathway

Understanding the origin of the "Bis" impurity is key to prevention.

Caption: Kinetic pathway showing how excess piperazine prevents the secondary reaction that forms the bis-impurity.

Technical Data Specifications

Table 1: Solubility Profile (Free Base vs. HCl Salt)

Data estimated based on structural analogs (benzylpiperazine/furazan derivatives).

| Solvent | Free Base (Oil/Solid) | Dihydrochloride Salt (Solid) | Application |

| Water | Low / Moderate (pH dependent) | High (>100 mg/mL) | Aqueous workup phase |

| Dichloromethane | High | Insoluble | Extraction solvent |

| Ethanol/IPA | High | Moderate (Hot), Low (Cold) | Recrystallization |

| Diethyl Ether | Moderate | Insoluble | Anti-solvent for precipitation |

| Hexane/Heptane | Low | Insoluble | Washing non-polar impurities |

Table 2: Recommended HPLC Method Parameters

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% TFA (or 10mM Ammonium Bicarbonate pH 10) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Piperazine absorption) & 254 nm (Aromatic/Furazan) |

| Notes | The furazan ring has weak UV absorbance; 210 nm is critical for detection.[3][6][7] |

References

-

ChemicalBook. (2022). 1,2,5-Oxadiazole Properties and Applications. Retrieved from

-

BenchChem. (2025).[8] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

-

National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

-

M.D.P.I. (2023). Synthesis of piperazine derivatives via Mannich reaction. Retrieved from

-

Science of Synthesis. (2004). Product Class 7: 1,2,5-Oxadiazoles (Furazans). Retrieved from